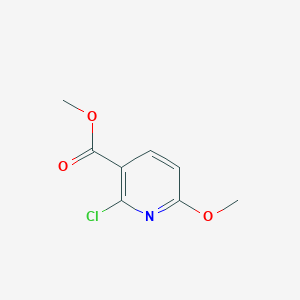

Methyl 2-chloro-6-methoxynicotinate

Description

BenchChem offers high-quality Methyl 2-chloro-6-methoxynicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chloro-6-methoxynicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-6-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMMBHZPESWUCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442075 | |

| Record name | methyl 2-chloro-6-methoxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95652-77-0 | |

| Record name | methyl 2-chloro-6-methoxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-chloro-6-methoxynicotinate: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of Methyl 2-chloro-6-methoxynicotinate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. This document delves into its chemical and physical properties, provides a detailed synthetic protocol, explores its reactivity, and discusses its applications in modern organic synthesis.

Introduction

Methyl 2-chloro-6-methoxynicotinate, with the CAS Number 95652-77-0, is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1] Its unique structural features, including a reactive chlorine atom at the 2-position, an electron-donating methoxy group at the 6-position, and a methyl ester at the 3-position, make it a versatile substrate for a variety of chemical transformations. This guide aims to provide a detailed technical resource for scientists utilizing this compound in their research and development endeavors.

Physicochemical Properties and Structure

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The key properties of Methyl 2-chloro-6-methoxynicotinate are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 95652-77-0 | [1][2] |

| Molecular Formula | C₈H₈ClNO₃ | [2] |

| Molecular Weight | 201.61 g/mol | [2] |

| Appearance | White to off-white powder or crystals | [1] |

| Melting Point | 67-69 °C | [3] |

| Boiling Point | 276.8±35.0 °C (Predicted) | [3] |

| Density | 1.288±0.06 g/cm³ (Predicted) | [3] |

| IUPAC Name | methyl 2-chloro-6-methoxynicotinate | [1] |

| InChI Key | WDMMBHZPESWUCL-UHFFFAOYSA-N | [1] |

Structure:

The chemical structure of Methyl 2-chloro-6-methoxynicotinate is characterized by a pyridine ring substituted with a chlorine atom at the C2 position, a methoxy group at the C6 position, and a methyl nicotinate group at the C3 position.

Caption: Chemical structure of Methyl 2-chloro-6-methoxynicotinate.

Synthesis and Purification

Methyl 2-chloro-6-methoxynicotinate is typically synthesized from 2-Chloro-6-hydroxynicotinic acid. A detailed experimental protocol is provided below, based on established literature procedures.[2]

Reaction Scheme:

Caption: Synthesis of Methyl 2-chloro-6-methoxynicotinate.

Experimental Protocol:

-

Reaction Setup: To a 50 mL round-bottomed flask, add 2-Chloro-6-hydroxynicotinic acid (3.00 g, 17.3 mmol) and chloroform (30 mL). Stir the mixture until the solid is completely dissolved.[2]

-

Addition of Reagents: Sequentially add silver carbonate (11.0 g, 39.8 mmol) and methyl iodide (3.77 mL, 60.5 mmol) to the solution.[2]

-

Reaction Conditions: Heat the reaction mixture to 50 °C and stir for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter it under vacuum. Wash the filter cake with chloroform.[2]

-

Isolation of Crude Product: Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]

-

Purification: Purify the crude product by flash column chromatography using a gradient elution of 0-100% ethyl acetate in heptane.[2]

-

Final Product: Collect the target fractions and concentrate them under reduced pressure to afford Methyl 2-chloro-6-methoxypyridine-3-carboxylate as a white powder (2.42 g, 69% yield).[2]

Quality Control: The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Liquid Chromatography-Mass Spectrometry (LCMS), which should show a peak at m/z = 202 (M+1).[2]

Spectroscopic Data (Predicted and Analog-Based)

¹H NMR (Predicted):

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring.

-

Methoxy Protons: A singlet at approximately δ 3.9-4.1 ppm for the methoxy group at the 6-position.

-

Ester Methyl Protons: A singlet at approximately δ 3.8-3.9 ppm for the methyl ester group.

¹³C NMR (Predicted):

-

Carbonyl Carbon: A signal in the range of δ 165-170 ppm for the ester carbonyl carbon.

-

Aromatic Carbons: Signals for the pyridine ring carbons will appear in the aromatic region (δ 110-160 ppm). The carbon bearing the chlorine atom (C2) and the carbon bearing the methoxy group (C6) will be significantly shifted.

-

Methoxy Carbon: A signal around δ 53-56 ppm for the methoxy carbon.

-

Ester Methyl Carbon: A signal around δ 51-53 ppm for the methyl ester carbon.

IR Spectroscopy (Predicted):

-

C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ corresponding to the ester carbonyl group.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: Bands in the 1000-1300 cm⁻¹ region for the C-O stretching of the ester and methoxy groups.

-

C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

Mass Spectrometry (Predicted Fragmentation): The mass spectrum is expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an approximate ratio of 3:1, which is characteristic of a monochlorinated compound. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the methyl ester group (-COOCH₃).

Chemical Reactivity and Synthetic Applications

The reactivity of Methyl 2-chloro-6-methoxynicotinate is primarily dictated by the presence of the electron-deficient pyridine ring and the chloro substituent at the 2-position, which is activated towards nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNA):

The chlorine atom at the 2-position is susceptible to displacement by a variety of nucleophiles. This reaction is a cornerstone of pyridine chemistry and allows for the introduction of diverse functional groups.

Caption: General scheme for Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions:

Methyl 2-chloro-6-methoxynicotinate is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling with boronic acids or their esters, providing access to a wide range of biaryl and heteroaryl compounds.

-

Buchwald-Hartwig Amination: This is a highly versatile method for the formation of C-N bonds by coupling with primary or secondary amines. This reaction is particularly important in medicinal chemistry for the synthesis of complex amine-containing molecules.

Applications in Drug Discovery:

The substituted pyridine scaffold is a common motif in many biologically active compounds. Methyl 2-chloro-6-methoxynicotinate serves as a key building block in the synthesis of various pharmaceutical agents.

-

Janus Kinase (JAK) Inhibitors: This compound and its derivatives are utilized in the synthesis of potent and selective inhibitors of Janus kinases, which are a family of enzymes that play a crucial role in inflammatory and immune responses.

-

Dermatological Treatments: It has been reported to be used in the preparation of aryl-aniline and heteroaryl-aniline compounds that are useful in topical formulations for the treatment of skin diseases.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Methyl 2-chloro-6-methoxynicotinate.

Hazard Identification: [1]

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statement: H302 (Harmful if swallowed)

Precautionary Statements: [1]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

It is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier before use.[1][4]

Conclusion

Methyl 2-chloro-6-methoxynicotinate is a valuable and versatile building block in organic synthesis. Its well-defined reactivity, particularly in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, makes it an important intermediate for the synthesis of a wide range of complex molecules with potential applications in the pharmaceutical and agrochemical industries. This guide provides a solid foundation of its properties, synthesis, and reactivity to aid researchers in its effective application.

References

An In-depth Technical Guide to Methyl 2-chloro-6-methoxynicotinate

Introduction

Methyl 2-chloro-6-methoxynicotinate is a substituted pyridine derivative that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its structural features, a chlorinated pyridine ring with methoxy and methyl ester functionalities, make it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations, tailored for professionals engaged in research and development.

The strategic placement of reactive sites on the pyridine ring allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications. Notably, it has been utilized in the preparation of compounds for treating skin diseases and as a key intermediate in the development of kinase inhibitors for cancer therapy.[1][2] This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of Methyl 2-chloro-6-methoxynicotinate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 95652-77-0 | [1][3][4] |

| Molecular Formula | C8H8ClNO3 | [4] |

| Molecular Weight | 201.61 g/mol | |

| Appearance | White powder | [5] |

| Purity | >95% | [4] |

| Storage Temperature | Inert atmosphere, 2-8°C |

Synthesis of Methyl 2-chloro-6-methoxynicotinate

The synthesis of Methyl 2-chloro-6-methoxynicotinate can be achieved through a multi-step process starting from commercially available precursors. A common synthetic route involves the reaction of 2-Chloro-6-hydroxynicotinic acid with methyl iodide in the presence of a base.[5]

Experimental Protocol

The following protocol is a representative example of the synthesis of Methyl 2-chloro-6-methoxynicotinate.

Materials:

-

2-Chloro-6-hydroxynicotinic acid

-

Chloroform

-

Silver carbonate (Ag₂CO₃)

-

Methyl iodide (CH₃I)

-

Ethyl acetate

-

Heptane

-

Round-bottomed flask

-

Stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Liquid chromatography-mass spectrometry (LCMS) system

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

To a 50 mL round-bottomed flask, add 2-Chloro-6-hydroxynicotinic acid (3.00 g, 17.3 mmol) and chloroform (30 mL). Stir the mixture until the solid is completely dissolved.[5]

-

Sequentially add silver carbonate (11.0 g, 39.8 mmol) and methyl iodide (3.77 mL, 60.5 mmol) to the solution.[5]

-

Heat the reaction mixture to 50°C and stir for 3 hours. Monitor the progress of the reaction by TLC.[5]

-

Upon completion, cool the mixture and filter it under vacuum. Wash the filter cake with chloroform.[5]

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[5]

-

Purify the crude product by flash column chromatography using a gradient elution of 0-100% ethyl acetate in heptane.[5]

-

Collect the fractions containing the desired product and concentrate them under reduced pressure to yield Methyl 2-chloro-6-methoxypyridine-3-carboxylate as a white powder (2.42 g, 69% yield).[5]

-

Confirm the identity and purity of the product using LCMS. The expected mass-to-charge ratio (m/z) is 202 (M+1).[5]

Synthesis Workflow

Caption: Synthesis workflow for Methyl 2-chloro-6-methoxynicotinate.

Applications in Drug Discovery and Development

Methyl 2-chloro-6-methoxynicotinate serves as a crucial building block in the synthesis of various biologically active compounds.

-

Topical Formulations for Skin Diseases: This compound is used in the preparation of Aryl-aniline and Heteroaryl-Aniline compounds. These resulting molecules have shown potential for use in topical formulations for the treatment of various skin diseases.[1]

-

Intermediate for Kinase Inhibitors: It is a key intermediate in the synthesis of quinoline inhibitors.[2] The PI3K/Akt/mTOR signaling pathway is a critical pathway in cell proliferation and survival, and its dysregulation is implicated in many cancers.[2] Quinoline derivatives synthesized from intermediates like Methyl 2-chloro-6-methoxynicotinate have been investigated as potential PI3K/mTOR inhibitors for cancer therapy.[2]

Analytical Characterization

The identity and purity of Methyl 2-chloro-6-methoxynicotinate are typically confirmed using standard analytical techniques.

-

Liquid Chromatography-Mass Spectrometry (LCMS): This is a primary method for confirming the molecular weight of the synthesized compound. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is 202.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to confirm the chemical structure of the molecule by providing information about the arrangement of atoms.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound.

Safety and Handling

Proper handling of Methyl 2-chloro-6-methoxynicotinate is essential to ensure laboratory safety. The compound is classified with the following hazards:

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this chemical.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

The safety information provided is a summary. Always refer to the full Safety Data Sheet (SDS) before handling the compound.

Conclusion

Methyl 2-chloro-6-methoxynicotinate is a valuable and versatile intermediate in organic synthesis, particularly for applications in medicinal chemistry. Its utility in the development of treatments for skin diseases and as a precursor to potential anti-cancer agents highlights its importance in the field. A thorough understanding of its synthesis, properties, and safe handling procedures is crucial for any researcher utilizing this compound in their work.

References

- METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - ChemicalBook. (n.d.).

- Methyl 2-chloro-6-methoxyisonicotinate | 42521-10-8 - Sigma-Aldrich. (n.d.).

- 95652-77-0|Methyl 2-chloro-6-methoxynicotinate|BLD Pharm. (n.d.).

- METHYL 2-CHLORO-6-METHOXYNICOTINATE In Stock - Anichem. (n.d.).

- METHYL 2-CHLORO-6-METHOXYNICOTINATE CAS#: 95652-77-0 - ChemicalBook. (n.d.).

- 2-Chloro-6-methylisonicotinic acid - Apollo Scientific. (n.d.).

- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (n.d.).

Sources

- 1. METHYL 2-CHLORO-6-METHOXYNICOTINATE CAS#: 95652-77-0 [amp.chemicalbook.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. 95652-77-0|Methyl 2-chloro-6-methoxynicotinate|BLD Pharm [bldpharm.com]

- 4. METHYL 2-CHLORO-6-METHOXYNICOTINATE - Anichem [anichemllc.com]

- 5. METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Versatile Intermediate: A Technical Guide to the Synthetic Utility and Mechanistic Implications of Methyl 2-chloro-6-methoxynicotinate

Abstract

Methyl 2-chloro-6-methoxynicotinate is a highly functionalized pyridine derivative that, while not possessing a known direct biological mechanism of action itself, serves as a critical and versatile building block in the synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of its synthetic utility, focusing on its application in the construction of potent and selective drug candidates. We will use the synthesis of the clinical-stage histamine H3 receptor antagonist, ABT-288, as a central case study to illustrate the chemical transformations and strategic importance of this intermediate. Furthermore, we will delve into the mechanism of action of the resulting bioactive compound, providing a comprehensive understanding of how the structural features derived from methyl 2-chloro-6-methoxynicotinate contribute to its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction to Methyl 2-chloro-6-methoxynicotinate: A Chemist's Perspective

Methyl 2-chloro-6-methoxynicotinate is a substituted pyridine-3-carboxylate with the chemical formula C₈H₈ClNO₃. Its structure is characterized by a pyridine ring bearing a chloro substituent at the 2-position, a methoxy group at the 6-position, and a methyl ester at the 3-position. This unique arrangement of functional groups makes it a valuable intermediate in medicinal chemistry for several key reasons:

-

Orthogonal Reactivity: The chloro, methoxy, and ester functionalities exhibit distinct chemical reactivities, allowing for selective and sequential transformations. The chlorine atom is susceptible to nucleophilic aromatic substitution, the ester can be hydrolyzed or converted to other functional groups, and the methoxy group can be cleaved to reveal a pyridone scaffold if desired.

-

Privileged Scaffold Precursor: The nicotinic acid core is a well-established "privileged scaffold" in drug discovery, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity.

-

Strategic Vector for Elaboration: The functional groups on the pyridine ring provide multiple points for chemical elaboration, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

While this compound is not known to have a direct pharmacological effect, its true value lies in its ability to be transformed into molecules that do. In the following sections, we will explore this transformative potential through a detailed case study.

Case Study: Synthesis of ABT-288, a Histamine H3 Receptor Antagonist

ABT-288 is a potent and selective antagonist of the histamine H3 receptor, which has been investigated for the treatment of cognitive deficits associated with neurological and psychiatric disorders. The synthesis of ABT-288 provides an excellent example of the strategic use of a methyl 2-chloro-6-methoxynicotinate-derived intermediate.

Synthetic Pathway Overview

The overall synthetic strategy involves the preparation of a key aminomethylpyridine intermediate from methyl 2-chloro-6-methoxynicotinate, followed by a series of transformations to construct the final biphenylpyridazinone structure of ABT-288.

Experimental Protocol: Synthesis of (2-Chloro-6-methoxypyridin-3-yl)methanamine

This protocol details the conversion of methyl 2-chloro-6-methoxynicotinate to the key aminomethyl intermediate.

Step 1: Amidation of Methyl 2-chloro-6-methoxynicotinate

-

To a solution of methyl 2-chloro-6-methoxynicotinate (1.0 eq) in methanol, add a 7 M solution of ammonia in methanol (10 eq).

-

Stir the reaction mixture in a sealed vessel at 80°C for 16 hours.

-

Cool the mixture to room temperature and concentrate under reduced pressure to yield 2-chloro-6-methoxynicotinamide.

Step 2: Reduction of 2-Chloro-6-methoxynicotinamide

-

To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of 2-chloro-6-methoxynicotinamide (1.0 eq) in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Cool the mixture to 0°C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting suspension and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to afford (2-chloro-6-methoxypyridin-3-yl)methanamine.

Mechanism of Action of ABT-288: From Chemical Structure to Biological Function

The chemical scaffold derived from methyl 2-chloro-6-methoxynicotinate plays a crucial role in the pharmacological activity of ABT-288. The pyridine ring serves as a central scaffold for the attachment of the biphenyl moiety, which is essential for high-affinity binding to the histamine H3 receptor.

The Histamine H3 Receptor and its Role in the Central Nervous System

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other important neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.

ABT-288 as a Histamine H3 Receptor Antagonist

ABT-288 acts as a competitive antagonist at the histamine H3 receptor. By blocking the inhibitory effect of histamine on its own release, ABT-288 leads to an increase in the synaptic levels of histamine. Furthermore, by antagonizing the H3 heteroreceptors, ABT-288 enhances the release of pro-cognitive neurotransmitters like acetylcholine and dopamine.[1]

Quantitative Data for ABT-288

The affinity of ABT-288 for the histamine H3 receptor has been quantified in various studies.

| Parameter | Value | Species | Reference |

| Kᵢ | 1.9 nM | Human | [1] |

| Kᵢ | 8.2 nM | Rat | [1] |

Experimental Protocol: Histamine H3 Receptor Binding Assay

This protocol provides a method for evaluating the binding affinity of a test compound, such as ABT-288, to the human histamine H3 receptor.

Workflow Overview

Step-by-Step Methodology

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human histamine H3 receptor.

-

Harvest the cells and homogenize in a lysis buffer.

-

Centrifuge the homogenate and resuspend the membrane pellet in an assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]-Nα-methylhistamine), and varying concentrations of the test compound (e.g., ABT-288).

-

For non-specific binding determination, include wells with an excess of a known H3 receptor ligand.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

-

Filtration and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Conclusion

Methyl 2-chloro-6-methoxynicotinate exemplifies the critical role of well-designed chemical intermediates in modern drug discovery. While devoid of intrinsic biological activity, its unique combination of functional groups provides a versatile platform for the synthesis of complex and potent drug candidates. The case study of ABT-288 highlights a clear path from this simple starting material to a clinical-stage molecule with a well-defined mechanism of action. By understanding the synthetic transformations and the structure-activity relationships of compounds derived from such intermediates, researchers can continue to develop novel therapeutics for a wide range of diseases.

References

- Othman, A. A., et al. (2012). Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers. British Journal of Clinical Pharmacology, 77(6), 965-974.

- Esbenshade, T. A., et al. (2012). Pharmacological properties and procognitive effects of ABT-288, a potent and selective histamine H3 receptor antagonist. The Journal of Pharmacology and Experimental Therapeutics, 343(1), 233-245.

- AbbVie Inc. (2007). Preparation of pyrrolopyrrole derivatives as histamine H3 receptor ligands. WO 2007/040902 A2.

Sources

Navigating the Solubility Landscape of Methyl 2-chloro-6-methoxynicotinate: A Technical Guide for Researchers

For Immediate Release

In the intricate world of pharmaceutical synthesis and drug discovery, understanding the solubility of chemical intermediates is paramount to process optimization and success. This technical guide offers an in-depth exploration of the solubility characteristics of Methyl 2-chloro-6-methoxynicotinate, a key building block in the development of novel therapeutic agents. While specific, publicly available quantitative solubility data for this compound is limited, this document provides a robust framework for researchers, scientists, and drug development professionals to predict, assess, and experimentally determine its solubility in various organic solvents.

Methyl 2-chloro-6-methoxynicotinate, with a molecular formula of C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol , is a white to off-white solid with a melting point in the range of 67-69 °C[1]. Its structure, featuring a substituted pyridine ring with chloro, methoxy, and methyl ester functional groups, dictates its polarity and, consequently, its interaction with different solvents.

Predicting Solubility: A "Like Dissolves Like" Approach

The fundamental principle of "like dissolves like" serves as a primary guide for predicting the solubility of Methyl 2-chloro-6-methoxynicotinate. The presence of the polar ester and methoxy groups, alongside the nitrogen atom in the pyridine ring, suggests that it will exhibit favorable solubility in polar aprotic and moderately polar protic solvents. Conversely, its solubility is expected to be limited in nonpolar solvents.

Based on these structural features, a qualitative prediction of solubility in common organic solvents is presented in Table 1.

| Solvent Class | Example Solvents | Predicted Solubility of Methyl 2-chloro-6-methoxynicotinate | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polarity of these solvents can effectively solvate the polar functional groups of the molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The ability of these solvents to hydrogen bond may be slightly hindered by the steric bulk and electronic effects of the substituents on the pyridine ring. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The significant difference in polarity between the solute and these solvents will likely result in poor solvation. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative data, experimental determination of solubility is essential. The following protocol outlines a reliable method for this purpose.

Materials and Equipment:

-

Methyl 2-chloro-6-methoxynicotinate

-

A range of organic solvents (e.g., as listed in Table 1)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Methyl 2-chloro-6-methoxynicotinate to a known volume of the selected organic solvent in a sealed vial.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C) using a shaker or water bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of the Solid and Liquid Phases:

-

Allow the vials to stand undisturbed at the equilibration temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

-

Quantification of Solute Concentration:

-

Accurately dilute the filtered solution with a suitable solvent.

-

Analyze the concentration of Methyl 2-chloro-6-methoxynicotinate in the diluted solution using a validated analytical method such as HPLC or GC.

-

Calculate the solubility in terms of g/100 mL or mol/L.

-

This experimental workflow is visualized in the diagram below.

Factors Influencing Solubility

Several factors beyond solvent polarity can influence the solubility of Methyl 2-chloro-6-methoxynicotinate:

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is an important consideration for processes like crystallization.

-

Purity of the Compound: Impurities can affect the measured solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.

Applications in Drug Development

A thorough understanding of the solubility of Methyl 2-chloro-6-methoxynicotinate is critical for its effective use in synthetic chemistry. For instance, in the synthesis of more complex molecules, the choice of solvent for a reaction is often dictated by the solubility of the starting materials. Poor solubility can lead to low reaction rates and yields. Furthermore, knowledge of its solubility profile is essential for developing purification methods such as recrystallization.

Conclusion

References

-

PubChem. Methyl 2-chloro-6-methylisonicotinate. National Center for Biotechnology Information. [Link][2]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube. [Link][5]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link][6]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link][7]

Sources

- 1. METHYL 2-CHLORO-6-METHOXYNICOTINATE CAS#: 95652-77-0 [amp.chemicalbook.com]

- 2. Methyl 2-Chloro-6-methylisonicotinate | C8H8ClNO2 | CID 2759833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. METHYL 2-CHLORO-6-METHOXYNICOTINATE - Anichem [anichemllc.com]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. www1.udel.edu [www1.udel.edu]

Methyl 2-chloro-6-methoxynicotinate: A Scaffolding Molecule with Latent Biological Potential

Abstract

Methyl 2-chloro-6-methoxynicotinate is a highly functionalized pyridine derivative, primarily recognized for its utility as a versatile intermediate in organic synthesis. While direct biological activities of this compound are not extensively documented, its structural features—a nicotinic acid core substituted with a chloro and a methoxy group—suggest a rich, yet largely unexplored, potential for pharmacological activity. This technical guide delves into the latent biological activities of Methyl 2-chloro-6-methoxynicotinate by examining the structure-activity relationships of analogous compounds and the biological profiles of molecules synthesized from this scaffold. We will explore its potential in anti-inflammatory, antimicrobial, and cytotoxic applications, providing a scientific rationale for its consideration in future drug discovery and development programs.

Introduction: Beyond a Synthetic Intermediate

Methyl 2-chloro-6-methoxynicotinate (C₈H₈ClNO₃) is a well-characterized chemical entity, predominantly utilized as a building block in the synthesis of more complex molecules. Its value in synthetic chemistry is underscored by the presence of multiple reactive sites that allow for diverse chemical modifications. However, to view this molecule solely as a passive scaffold would be to overlook the intrinsic biological potential conferred by its core structure and functional groups. The nicotinic acid (Vitamin B3) backbone is a known pharmacophore with established lipid-modifying and vasodilatory effects.[1][2] The addition of a chlorine atom and a methoxy group at the 2 and 6 positions, respectively, significantly alters the electronic and steric properties of the pyridine ring, suggesting a modulation of its biological activity. This guide aims to construct a scientifically-grounded hypothesis for the potential biological activities of Methyl 2-chloro-6-methoxynicotinate, thereby providing a roadmap for its future investigation.

Physicochemical Properties and Synthetic Utility

A thorough understanding of the physicochemical properties of Methyl 2-chloro-6-methoxynicotinate is fundamental to appreciating its synthetic versatility and potential for biological interactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₈ClNO₃ | [3] |

| Molecular Weight | 201.61 g/mol | [3] |

| Melting Point | 67-69 °C | [3] |

| Boiling Point | 276.8±35.0 °C (Predicted) | [3] |

| Appearance | White to off-white solid | [3] |

The synthetic utility of Methyl 2-chloro-6-methoxynicotinate is primarily centered around the reactivity of the chloro substituent and the ester group. The chlorine atom can be displaced by various nucleophiles, allowing for the introduction of a wide array of functional groups, a common strategy in the synthesis of pharmaceutical agents.[4] The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, further expanding the synthetic possibilities.

Illustrative Synthetic Pathway

The following diagram illustrates a general synthetic route for Methyl 2-chloro-6-methoxynicotinate, highlighting its role as a key intermediate.

Caption: General synthesis of Methyl 2-chloro-6-methoxynicotinate and its use as a precursor.

Inferred Biological Activities: A Structure-Based Hypothesis

While direct experimental data on the biological activities of Methyl 2-chloro-6-methoxynicotinate is scarce, a compelling case for its potential can be built upon the known activities of structurally related compounds.

Potential Anti-Inflammatory and Analgesic Effects

The nicotinic acid scaffold is a known starting point for the development of anti-inflammatory agents.[1][2][5][6] Derivatives of nicotinic acid have been shown to exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory cytokines like TNF-α and IL-6.[1][2] The presence of a halogen, such as chlorine, on the pyridine ring has been associated with enhanced anti-inflammatory activity in some series of compounds.[1]

Hypothesized Mechanism of Action:

It is plausible that Methyl 2-chloro-6-methoxynicotinate or its derivatives could exhibit anti-inflammatory properties by interfering with the arachidonic acid cascade. The following diagram outlines a potential mechanism.

Caption: Hypothesized inhibition of the COX pathway by Methyl 2-chloro-6-methoxynicotinate.

Experimental Validation:

To investigate this potential, a standard in vitro COX inhibition assay could be employed.

Protocol: In Vitro COX Inhibition Assay

-

Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

-

Compound Preparation: Prepare stock solutions of Methyl 2-chloro-6-methoxynicotinate in a suitable solvent (e.g., DMSO) and create a dilution series.

-

Assay: In a 96-well plate, incubate the enzymes with the test compound or a reference inhibitor (e.g., celecoxib) for a specified time.

-

Substrate Addition: Add arachidonic acid to initiate the reaction.

-

Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

-

Data Analysis: Calculate the IC₅₀ values for COX-1 and COX-2 inhibition.

Potential Antimicrobial Activity

Pyridine derivatives are a well-established class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[4][7][8][9][10] The presence of a chlorine atom on the pyridine ring is a common feature in many antimicrobial compounds, as it can enhance lipophilicity and facilitate cell membrane penetration.[11]

Hypothesized Mechanism of Action:

The antimicrobial activity of chlorinated pyridine derivatives may stem from their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Experimental Validation:

The antimicrobial potential of Methyl 2-chloro-6-methoxynicotinate can be assessed using standard microbiological assays.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Compound Preparation: Prepare a serial dilution of Methyl 2-chloro-6-methoxynicotinate in a suitable broth medium.

-

Inoculation: Add the microbial inoculum to each well of a microtiter plate containing the compound dilutions.

-

Incubation: Incubate the plates under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.

Potential Cytotoxic and Anti-Tumor Activity

Numerous nicotinic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[10][12] The mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Hypothesized Mechanism of Action:

Given the structural similarities to other cytotoxic pyridine derivatives, Methyl 2-chloro-6-methoxynicotinate could potentially induce apoptosis through the mitochondrial pathway.

Caption: Hypothesized induction of apoptosis by Methyl 2-chloro-6-methoxynicotinate.

Experimental Validation:

The cytotoxic potential of Methyl 2-chloro-6-methoxynicotinate can be evaluated using a standard cell viability assay.

Protocol: MTT Cell Viability Assay

-

Cell Culture: Culture a selected cancer cell line (e.g., HeLa, MCF-7) in a suitable medium.

-

Compound Treatment: Seed the cells in a 96-well plate and treat with various concentrations of Methyl 2-chloro-6-methoxynicotinate for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Future Directions and Conclusion

Methyl 2-chloro-6-methoxynicotinate stands at the intersection of synthetic chemistry and medicinal research. While its current role is primarily that of a versatile building block, the structural analysis and comparison with known bioactive molecules presented in this guide strongly suggest a latent potential for a range of biological activities. The proposed anti-inflammatory, antimicrobial, and cytotoxic properties warrant further investigation.

The experimental protocols outlined provide a clear path for the preliminary screening of these potential activities. Positive results from these assays would justify more in-depth mechanistic studies and the synthesis of a focused library of derivatives to explore structure-activity relationships further.

References

-

Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2020). PubMed. Retrieved from [Link]

-

Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. (2010). PubMed. Retrieved from [Link]

-

Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. (2013). J-Stage. Retrieved from [Link]

-

Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. (1996). PubMed. Retrieved from [Link]

-

Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. (2021). PubMed. Retrieved from [Link]

-

Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (2013). PubMed. Retrieved from [Link]

-

Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2019). PMC - NIH. Retrieved from [Link]

-

Synthesis, Biochemical Activity, and Structure-Activity Relationship Among Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Analogs. (2014). ResearchGate. Retrieved from [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). PMC - PubMed Central. Retrieved from [Link]

-

Commentary on Pyridine Compounds & its Antimicrobial Activities. (2022). Open Access Journals. Retrieved from [Link]

-

Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021). PMC - NIH. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2012). ResearchGate. Retrieved from [Link]

-

Substituted Pyridinium N‐Chloramines: Chemical Synthesis and Antibacterial Application. (2024). ResearchGate. Retrieved from [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). MDPI. Retrieved from [Link]

-

Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. (2025). PubMed. Retrieved from [Link]

-

Synthesis and antimicrobial studies of new pyridine derivatives. (2009). ResearchGate. Retrieved from [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2018). MDPI. Retrieved from [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). ResearchGate. Retrieved from [Link]

-

Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. (2024). MDPI. Retrieved from [Link]

-

Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. Retrieved from [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC - PubMed Central. Retrieved from [Link]

-

Antimycobacterial Activity of Substituted Isosteres of Pyridine- and Pyrazinecarboxylic Acids. 2. (2001). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. Retrieved from [Link]

-

Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells. (2024). PubMed. Retrieved from [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH. Retrieved from [Link]

Sources

- 1. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]

- 2. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of nicotinic acid substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs in a human cell line: difference in specificity between human and sea urchin NAADP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

"Methyl 2-chloro-6-methoxynicotinate" literature review

An In-Depth Technical Guide to Methyl 2-chloro-6-methoxynicotinate: Synthesis, Reactivity, and Applications

Introduction: A Versatile Heterocyclic Building Block

Methyl 2-chloro-6-methoxynicotinate (CAS No. 95652-77-0) is a highly functionalized pyridine derivative that has emerged as a crucial intermediate in the landscape of medicinal chemistry and drug discovery. Its strategic arrangement of a chloro substituent, a methoxy group, and a methyl ester on the pyridine core provides multiple reaction sites for diversification. The chloro group at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, serving as a versatile handle for the introduction of aryl, heteroaryl, alkyl, and amino moieties. This capability allows for the systematic exploration of chemical space and the generation of compound libraries essential for identifying novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, tailored for researchers and scientists in the field of drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and spectral properties is fundamental for its application in synthesis and for quality control.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₃ | [1] |

| Molecular Weight | 201.61 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 67-69 °C | [2] |

| Boiling Point (Predicted) | 276.8 ± 35.0 °C | [2] |

| Density (Predicted) | 1.288 ± 0.06 g/cm³ | [2] |

| CAS Number | 95652-77-0 | [1] |

Spectroscopic Data

The structural integrity of Methyl 2-chloro-6-methoxynicotinate is confirmed through standard spectroscopic techniques. While a complete public dataset is scarce, the expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[3][4]

| Technique | Expected Data and Interpretation |

| ¹H NMR | δ ~8.0-8.2 ppm (d, 1H): Proton on the pyridine ring, deshielded by the adjacent ester. δ ~6.8-7.0 ppm (d, 1H): Proton on the pyridine ring. δ ~3.9-4.0 ppm (s, 3H): Methoxy protons (-OCH₃) on the ring. δ ~3.8-3.9 ppm (s, 3H): Methyl ester protons (-COOCH₃). |

| ¹³C NMR | δ ~165 ppm: Carbonyl carbon of the ester. δ ~160-165 ppm: Pyridine carbons attached to O and Cl. δ ~140-150 ppm: Quaternary pyridine carbon. δ ~110-120 ppm: Pyridine carbons attached to H. δ ~53-55 ppm: Methoxy and ester methyl carbons. |

| IR (Infrared) | ~1720-1740 cm⁻¹: Strong C=O stretch from the ester. ~1550-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyridine ring. ~1200-1300 cm⁻¹: C-O stretching from the ester and ether. ~700-800 cm⁻¹: C-Cl stretch. |

| Mass Spec (MS) | LCMS: m/z = 202 (M+1) has been reported, confirming the molecular weight.[1] The fragmentation pattern would likely show losses of ·OCH₃, ·COOCH₃, and Cl. |

Synthesis of Methyl 2-chloro-6-methoxynicotinate

The primary synthetic route to this intermediate involves the methylation of both the carboxylic acid and the hydroxypyridine tautomer of 2-chloro-6-hydroxynicotinic acid.[1][2] The use of silver carbonate is a key aspect of this transformation, as it facilitates the methylation under relatively mild conditions.

Reaction Workflow Diagram

Caption: Synthetic workflow for Methyl 2-chloro-6-methoxynicotinate.

Expertise & Causality: Why These Reagents?

-

2-Chloro-6-hydroxynicotinic acid: This starting material exists in tautomeric equilibrium with its 2-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid form. Both the hydroxyl group and the carboxylic acid need to be methylated.

-

Methyl Iodide (CH₃I): This is a classic, highly reactive electrophilic methylating agent.

-

Silver Carbonate (Ag₂CO₃): This reagent serves a dual purpose. It acts as a base to deprotonate both the carboxylic acid and the hydroxyl group, forming the corresponding carboxylate and pyridinolate anions. These anions are potent nucleophiles. Furthermore, the silver(I) ion can coordinate to the halide of the methyl iodide, activating it for nucleophilic attack. This combination allows the reaction to proceed efficiently at a moderate temperature of 50 °C.[1]

-

Chloroform (Solvent): A suitable solvent that dissolves the starting material and is relatively inert under the reaction conditions.

Detailed Experimental Protocol

This protocol is based on established literature procedures.[1]

-

Reaction Setup: To a 50 mL round-bottomed flask, add 2-chloro-6-hydroxynicotinic acid (3.00 g, 17.3 mmol) and chloroform (30 mL). Stir the mixture until the solid is fully dissolved.

-

Reagent Addition: Sequentially add silver carbonate (11.0 g, 39.8 mmol, ~2.3 equivalents) and methyl iodide (3.77 mL, 60.5 mmol, ~3.5 equivalents) to the solution.

-

Reaction Execution: Heat the reaction mixture to 50 °C and stir for 3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture under vacuum to remove silver salts, washing the filter cake with additional chloroform.

-

Purification: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator. Purify the resulting crude product by flash column chromatography using a gradient elution of ethyl acetate in heptane (0-100%).

-

Isolation: Collect the fractions containing the desired product and concentrate them under pressure to yield Methyl 2-chloro-6-methoxypyridine-3-carboxylate as a white powder (Typical yield: ~69%).[1]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of Methyl 2-chloro-6-methoxynicotinate lies in the reactivity of its chloro-substituent, which readily participates in palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern medicinal chemistry for constructing C-C and C-N bonds.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming biaryl or vinyl-aryl structures by coupling an organohalide with an organoboron reagent.[5][6] For Methyl 2-chloro-6-methoxynicotinate, this reaction enables the introduction of a wide array of aryl or heteroaryl groups at the 2-position, a common strategy for exploring structure-activity relationships (SAR) in drug discovery programs.[7][8]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-

Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often effective for coupling electron-deficient chloro-heterocycles.[9][10] The ligand facilitates the challenging oxidative addition step.

-

Base: An inorganic base such as K₂CO₃ or K₃PO₄ is required to activate the boronic acid for the transmetalation step.[8]

-

Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used.[7]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of aryl amines from aryl halides, a transformation that has revolutionized drug synthesis.[11] Using this reaction, the chloro group of Methyl 2-chloro-6-methoxynicotinate can be displaced by a wide range of primary or secondary amines, providing access to novel scaffolds for therapeutic targets.[12][13]

-

Catalyst System: Similar to Suzuki coupling, palladium precursors combined with specialized phosphine ligands (e.g., BINAP, dppf, or Josiphos-type ligands) are essential.[11][14] The choice of ligand is critical and depends on the specific amine coupling partner.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, although milder bases like Cs₂CO₃ or K₃PO₄ can be effective with certain catalyst systems.[12][13]

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent unwanted side reactions.[15]

Application in Medicinal Chemistry

Methyl 2-chloro-6-methoxynicotinate is explicitly cited as a building block for the preparation of aryl-aniline and heteroaryl-aniline compounds, which are useful in topical formulations for treating skin diseases.[2] Its structural motif is found within more complex molecules investigated for various therapeutic areas. For instance, related substituted pyridines are core components of multi-kinase inhibitors like Sorafenib, which targets pathways involved in tumor cell proliferation and angiogenesis.[16][17][18] While not a direct precursor to Sorafenib itself, its utility in building analogous structures for SAR studies is a prime example of its value to drug development professionals.

Conclusion

Methyl 2-chloro-6-methoxynicotinate is a quintessential example of a modern heterocyclic building block. Its well-defined synthesis and, more importantly, its predictable and versatile reactivity in cornerstone reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination make it an invaluable tool for medicinal chemists. The ability to readily introduce diverse chemical functionalities at the 2-position allows for the efficient and systematic development of novel small molecules with therapeutic potential. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively leverage this important chemical intermediate in their discovery programs.

References

-

Methyl 2-chloro-6-methylisonicotinate - ChemBK. [Link]

-

Methyl 2-Chloro-6-methylisonicotinate | C8H8ClNO2 | CID 2759833 - PubChem. [Link]

-

Synthesis of Sorafenib and Regorafenib | Download Table - ResearchGate. [Link]

-

Buchwald–Hartwig amination - Wikipedia. [Link]

- CN105085388A - Synthesis method for sorafenib intermediate - Google P

-

New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - MDPI. [Link]

-

A practical and efficient method for synthesis of sorafenib and regorafenib - ResearchGate. [Link]

-

Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. - ResearchGate. [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

-

Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. [Link]

-

Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. [Link]

-

Metal-Catalyzed Cross-Coupling Reactions - ChemTalk. [Link]

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. [Link]

-

Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis - ResearchGate. [Link]

-

high grade 99.98% THF Tetrahydrofuran cas 109-99-9 - Theorem Chemical. [Link]

Sources

- 1. METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 2. METHYL 2-CHLORO-6-METHOXYNICOTINATE CAS#: 95652-77-0 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. China high grade 99.98% THF Tetrahydrofuran cas 109-99-9 factory and suppliers | Theorem [theoremchem.com]

- 16. researchgate.net [researchgate.net]

- 17. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation [mdpi.com]

- 18. Sorafenib synthesis - chemicalbook [chemicalbook.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 2-chloro-6-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-chloro-6-methoxynicotinate is a key building block in modern synthetic chemistry, prized for its utility in the construction of complex molecular architectures prevalent in pharmaceutical and agrochemical research. However, its reactivity and inherent toxicological profile demand a rigorous and informed approach to its handling. This guide, grounded in established safety protocols, provides an in-depth framework for the safe utilization of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Compound Identification and Hazard Profile

A foundational understanding of the intrinsic properties and associated hazards of Methyl 2-chloro-6-methoxynicotinate is paramount before any laboratory work commences.

Physicochemical Properties

A summary of the key physicochemical properties is provided below. This data is essential for understanding the compound's behavior under various experimental conditions.

| Property | Value | Source |

| Chemical Formula | C₈H₈ClNO₃ | [1] |

| Molecular Weight | 201.61 g/mol | [1] |

| CAS Number | 95652-77-0 | [1][2] |

| Appearance | Solid | [3] |

| Boiling Point | 124-125 °C at 7 mmHg | [3] |

| Melting Point | 58-62 °C | [3] |

| Storage Temperature | Inert atmosphere, 2-8°C |

GHS Hazard Classification

Methyl 2-chloro-6-methoxynicotinate is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are outlined below.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

The "Danger" signal word associated with this compound underscores the need for stringent adherence to safety protocols.[3][4]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The causality behind the selection of safety measures is rooted in a hierarchical approach, prioritizing engineering controls to minimize exposure, supplemented by robust personal protective equipment.

Engineering Controls: The First Line of Defense

The primary objective is to contain the chemical at its source.

-

Fume Hood: All handling of Methyl 2-chloro-6-methoxynicotinate, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood.[5][6] This is critical to prevent the inhalation of dust or vapors, which can cause respiratory irritation.[4][7]

-

Ventilation: Ensure the laboratory is well-ventilated to maintain low background concentrations of any potential airborne contaminants.[8][9]

-

Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[5][10] Their immediate availability is crucial in the event of accidental eye or skin contact.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is not merely a checklist but a calculated response to the specific hazards posed by the compound.

-

Eye and Face Protection: Chemical safety goggles conforming to EN166 or NIOSH-approved standards are mandatory.[5][11] Given the risk of serious eye damage, a face shield should be worn in addition to goggles when there is a potential for splashing.[3][6]

-

Skin Protection:

-

Respiratory Protection: If there is a risk of generating dust or aerosols, and engineering controls are insufficient, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used.[3][8][10]

The following diagram illustrates the logical workflow for donning and doffing PPE to prevent cross-contamination.

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is fundamental to a safe research environment.

Handling

-

Avoid Contact: All personal contact, including inhalation and skin and eye contact, must be avoided.[8][9]

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[9][12] Wash hands thoroughly with soap and water after handling the compound.[9][13]

-

Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[10][12] Use dry clean-up procedures for any minor spills on the benchtop.[8]

-

Static Discharge: Take precautionary measures against static discharge, especially when handling larger quantities.[13]

Storage

-

Container: Keep the container tightly closed and properly labeled.[8][9][13]

-

Location: Store in a cool, dry, and well-ventilated area.[5][13] The recommended storage temperature is between 2-8°C under an inert atmosphere.

-

Security: Store in a locked-up area to restrict access to authorized personnel only.[5][8][9]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[5][10]

Emergency Procedures: A Protocol for Rapid and Effective Response

In the event of an emergency, a clear and practiced response plan is critical.

First-Aid Measures

The following first-aid measures should be taken immediately upon exposure.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately rinse cautiously with water for several minutes.[5][8] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[10] Seek immediate medical attention.[8][12] |

| Skin Contact | Take off immediately all contaminated clothing.[13] Wash the affected area with plenty of soap and water.[5][8] If skin irritation or a rash occurs, seek medical advice.[8] |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[5][8] If you feel unwell, call a poison center or doctor.[10] |

| Ingestion | Rinse mouth with water.[10][13] Do NOT induce vomiting.[12] Seek medical attention if you feel unwell.[13] |

Accidental Release Measures

A tiered response is necessary depending on the scale of the spill.

-

Minor Spills:

-

Major Spills:

-

Evacuate the area and alert personnel in the vicinity.[8][9]

-

Alert Emergency Services and inform them of the location and nature of the hazard.[8][14]

-

Control personal contact by wearing appropriate protective clothing and a respirator.[8][9]

-

Prevent the spillage from entering drains or water courses.[8][9]

-

Recover the product where possible and place it in labeled containers for disposal.[8][9]

-

The following diagram outlines the decision-making process for responding to a chemical spill.

Caption: Chemical Spill Response Workflow.

Firefighting Measures

-

Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide.[13] There is no restriction on the type of extinguisher that may be used.[8]

-

Hazards: The compound is not considered a significant fire risk; however, containers may burn.[8][9] May emit corrosive fumes in a fire.[8]

-

Firefighter Protection: Wear breathing apparatus and protective gloves.[8][9] Cool fire-exposed containers with water spray from a protected location.[8][9]

Waste Disposal

All waste containing Methyl 2-chloro-6-methoxynicotinate must be treated as hazardous waste.

-

Containers: Place waste in clean, dry, sealable, and labeled containers.[8]

-

Regulations: Dispose of contents and containers in accordance with local, regional, and national regulations.[9][13] Entrust disposal to a licensed waste disposal company.[11][13]

By integrating these safety protocols into all experimental workflows, researchers can mitigate the risks associated with Methyl 2-chloro-6-methoxynicotinate, fostering a secure and productive research environment.

References

-

PubChem. (n.d.). Methyl 2-Chloro-6-methylisonicotinate. National Center for Biotechnology Information. Retrieved from [Link]

-

Vector SDS and Chemical Management. (2018, January 17). 2-Chloro-2-methylpropane Safety Data Sheet. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: METHYL-2-CHLORO-ACRYLATE. Retrieved from [Link]

Sources

- 1. METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 2. METHYL 2-CHLORO-6-METHOXYNICOTINATE CAS#: 95652-77-0 [amp.chemicalbook.com]

- 3. Methyl 2-chloro-6-methylpyridine-4-carboxylate 97 3998-90-1 [sigmaaldrich.com]

- 4. Methyl 2-Chloro-6-methylisonicotinate | C8H8ClNO2 | CID 2759833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Note: A Robust and Scalable Synthesis of Methyl 2-chloro-6-methoxynicotinate

For: Researchers, scientists, and drug development professionals

Abstract

This application note provides a detailed, field-proven experimental protocol for the synthesis of Methyl 2-chloro-6-methoxynicotinate, a key building block in medicinal chemistry and drug discovery. The described method, starting from 2-chloro-6-hydroxynicotinic acid, offers high yield and purity, and has been optimized for scalability and reproducibility. This guide is intended to provide researchers with a comprehensive understanding of the synthetic pathway, including mechanistic insights, safety considerations, and practical advice for successful execution.

Introduction: The Significance of Methyl 2-chloro-6-methoxynicotinate

Methyl 2-chloro-6-methoxynicotinate is a versatile heterocyclic compound of significant interest in the pharmaceutical industry. Its unique substitution pattern, featuring a chlorine atom at the 2-position and a methoxy group at the 6-position of the pyridine ring, makes it an ideal scaffold for the development of novel therapeutic agents. The chloro and methoxy groups provide orthogonal handles for further chemical modifications, enabling the exploration of diverse chemical space in drug discovery programs. Specifically, this molecule is utilized in the preparation of aryl-aniline and heteroaryl-aniline compounds, which have shown potential in topical formulations for the treatment of various skin diseases[1].

The protocol detailed herein provides a reliable method for the preparation of Methyl 2-chloro-6-methoxynicotinate, ensuring a consistent supply of this critical intermediate for research and development activities.

Synthetic Strategy: A Two-Step Transformation

The synthesis of Methyl 2-chloro-6-methoxynicotinate is achieved through a two-step process starting from the commercially available 2-chloro-6-hydroxynicotinic acid. The core of this strategy involves a double methylation reaction, targeting both the carboxylic acid and the hydroxyl group of the starting material.

Step 1: O-methylation of the Hydroxyl Group The initial transformation focuses on the conversion of the 6-hydroxyl group to a methoxy group. This is a crucial step that modulates the electronic properties of the pyridine ring and sets the stage for the subsequent esterification.

Step 2: Esterification of the Carboxylic Acid Following the O-methylation, the carboxylic acid moiety is converted to its corresponding methyl ester. This esterification step enhances the compound's stability and facilitates its use in subsequent coupling reactions.

The overall synthetic transformation is depicted in the workflow diagram below:

Caption: Synthetic workflow for Methyl 2-chloro-6-methoxynicotinate.

Detailed Experimental Protocol

This protocol is based on a well-established synthetic route and has been optimized for a 3.00 g scale of the starting material, 2-chloro-6-hydroxynicotinic acid[2].

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. |

| 2-chloro-6-hydroxynicotinic acid | ≥98% | Commercially Available | 38025-90-0 |

| Silver Carbonate (Ag₂CO₃) | Reagent Grade | Commercially Available | 534-16-7 |

| Methyl Iodide (CH₃I) | ≥99% | Commercially Available | 74-88-4 |

| Chloroform (CHCl₃) | Anhydrous, ≥99% | Commercially Available | 67-66-3 |

| Ethyl Acetate | HPLC Grade | Commercially Available | 141-78-6 |

| Heptane | HPLC Grade | Commercially Available | 142-82-5 |

Equipment

-

50 mL round-bottomed flask

-

Magnetic stirrer with heating plate

-

Condenser

-

Thermometer

-

Vacuum filtration apparatus (Büchner funnel and flask)

-

Rotary evaporator

-

Flash column chromatography system

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottomed flask, add 2-chloro-6-hydroxynicotinic acid (3.00 g, 17.3 mmol) and chloroform (30 mL). Stir the mixture at room temperature until the starting material is completely dissolved.

-

Addition of Reagents: To the resulting solution, sequentially add silver carbonate (11.0 g, 39.8 mmol) followed by methyl iodide (3.77 mL, 60.5 mmol)[2].

-

Expert Insight: Silver carbonate acts as a base to deprotonate the carboxylic acid and the hydroxyl group, facilitating the nucleophilic attack by the resulting anions on methyl iodide. The excess of methyl iodide ensures the complete methylation of both functional groups.

-

-

Reaction Conditions: Heat the reaction mixture to 50°C and stir for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC)[2].

-

Trustworthiness Check: Regular monitoring by TLC is crucial to determine the point of complete consumption of the starting material and to avoid the formation of by-products due to prolonged reaction times.

-

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite under vacuum to remove the silver salts. Wash the filter cake with chloroform[2].

-